6-Nitrosochrysene

Mutagenicity Nitro-PAH Direct-Acting Mutagen

Procure 6-Nitrosochrysene (CAS 113202-71-4) for definitive nitro-PAH mechanistic studies. This C6-nitroso metabolite acts as a direct mutagen without S9 activation, inducing a unique A:T-biased mutational spectrum despite predominant dG adduct formation—a discordance critical for TC-NER bias and adduct potency assays. Unlike 6-nitrochrysene or 6-aminochrysene, substituting it yields contradictory mutation data. Essential for CHO-K1/CHO-UV5 hprt mutagenicity positive controls and as a high-purity LC-MS/GC-MS standard for gut microbiome nitroreduction profiling. Secure reliable, high-purity lots to ensure experimental reproducibility.

Molecular Formula C18H11NO
Molecular Weight 257.3 g/mol
CAS No. 113202-71-4
Cat. No. B047708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrosochrysene
CAS113202-71-4
Synonyms6-NITROSO-CHRYSENE
Molecular FormulaC18H11NO
Molecular Weight257.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=O
InChIInChI=1S/C18H11NO/c20-19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H
InChIKeyBGCUVRJKBSXIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitrosochrysene (CAS 113202-71-4): A Critical Nitroso-PAH Metabolite for Carcinogenicity & Mutagenesis Research Procurement


6-Nitrosochrysene (6-NOC; CAS 113202-71-4; C18H11NO; MW 257.29 g/mol) is the C6-nitroso derivative of the polycyclic aromatic hydrocarbon chrysene. It is a key metabolic intermediate in the reductive activation pathway of the environmental carcinogen 6-nitrochrysene (6-NC). 6-NOC is recognized as a direct-acting mutagen and is used in specialized research to investigate the mechanisms of nitro-PAH-induced genotoxicity, DNA adduct formation, and mutation spectra [1]. It is formally listed in the FDA Global Substance Registration System (UNII: 5AAV7V53NH) and is a structurally defined isomer of other nitrosochrysenes, such as 3-nitrosochrysene [2].

Why Generic Substitution of 6-Nitrosochrysene with Chrysene or Other Nitroarenes Is Not Feasible in Experimental Systems


6-Nitrosochrysene possesses a unique set of biological properties that fundamentally differ from its parent compound chrysene, its reduced metabolite 6-aminochrysene, and its structural isomer 3-nitrosochrysene. As a direct-acting mutagen, 6-NOC does not require exogenous metabolic activation (e.g., S9 fraction) to induce DNA damage, a characteristic that distinguishes it sharply from the procarcinogens chrysene and 6-nitrochrysene [1]. Furthermore, despite forming predominantly deoxyguanosine (dG) adducts, it induces a highly skewed mutational spectrum characterized by a strong preference for A:T base-pair substitutions, a profile not observed with related chrysene derivatives [2]. This unique combination of direct genotoxicity and adduct/mutation discordance makes 6-NOC irreplaceable for specific mechanistic studies of nitroarene metabolism and repair bias. Simply substituting 6-NOC with 6-nitrochrysene, 6-aminochrysene, or chrysene would yield entirely different, and often contradictory, experimental outcomes regarding mutation mechanisms, adduct potency, and metabolic activation requirements.

6-Nitrosochrysene Quantitative Evidence Guide: Validated Performance Metrics vs. Key Comparators


Mutagenic Potency of 6-Nitrosochrysene vs. 6-Nitrochrysene and 6-Aminochrysene in CHO Cells

In a direct comparative study using the hprt locus in Chinese hamster ovary (CHO) cells, 6-nitrosochrysene (6-NOC) exhibited exceptionally high mutagenic potency as a direct-acting mutagen, significantly exceeding that of its parent compound 6-nitrochrysene (6-NC) and its reduced analog 6-aminochrysene (6-AC), both of which required metabolic activation (S9). In repair-deficient CHO-UV5 cells, 6-NOC was 154.5 times more potent than 6-NC and 5.3 times more potent than 6-AC [1].

Mutagenicity Nitro-PAH Direct-Acting Mutagen

Tumorigenic Activity of 6-Nitrosochrysene Compared to 6-Nitrochrysene in Newborn Mice

In a newborn mouse tumorigenicity bioassay, 6-nitrosochrysene (6-NOC) was found to be significantly less active as a lung and liver carcinogen compared to its parent procarcinogen, 6-nitrochrysene (6-NC). At an equivalent dose of 100 nmol/mouse administered intraperitoneally on days 1, 8, and 15 of life, 6-NOC induced a markedly lower tumor yield than 6-NC [1]. This in vivo finding starkly contrasts with its high in vitro mutagenic potency, underscoring its specific role as a transient intermediate rather than a terminal carcinogen.

Tumorigenicity In Vivo Carcinogenesis Nitroarene Metabolites

Formation Ratio of 6-Nitrosochrysene as a Minor Metabolite in Intestinal Microflora Systems

In a semicontinuous culture system modeling human intestinal microflora, the reduction of 6-nitrochrysene (6-NC) produced three identifiable metabolites: 6-aminochrysene (6-AC), N-formyl-6-aminochrysene (6-FAC), and 6-nitrosochrysene (6-NOC). The relative formation of these metabolites at 48 hours was quantified, showing that 6-NOC is a minor, yet distinct, product of this reductive pathway [1]. This specific ratio highlights its transient nature and the need for its pure form to study its discrete biological effects independent of the major metabolite 6-AC.

Microbial Metabolism Nitroreduction Gut Microbiome

Discordance Between 6-Nitrosochrysene DNA Adduct Profile and Mutational Spectrum

In CHO-K1 cells, 6-nitrosochrysene (6-NOC) induces a mutational spectrum that is sharply discordant with its primary DNA adduct profile. While quantitative 32P-postlabeling analysis revealed that 80% of the identified adducts were formed with deoxyguanosine (dG), 76% (13/17) of the observed base-pair substitution mutations occurred at A:T base pairs [1]. This indicates that 6-NOC-derived deoxyadenosine (dA) adducts are disproportionately mutagenic compared to the more abundant dG adducts. This phenomenon is not documented for the parent 6-NC or 6-AC.

DNA Adducts Mutational Spectrum A:T Mutations

Structural and Functional Differentiation of 6-Nitrosochrysene from its 3-Nitrosochrysene Isomer

6-Nitrosochrysene (CAS 113202-71-4) is a distinct chemical entity from its positional isomer, 3-nitrosochrysene (CAS 150473-03-3), with the nitroso group attached at the C6 position versus the C3 position of the chrysene ring system. While both share the same molecular formula and weight, this structural difference leads to a complete divergence in documented biological activity. 6-NOC is a well-characterized, direct-acting mutagen with a defined role as a key metabolite of 6-nitrochrysene [1], whereas 3-nitrosochrysene has no curated biological associations or published genotoxicity data, indicating its likely irrelevance as a carcinogenic intermediate [2].

Structural Isomers Positional Effects Nitroso-PAHs

Validated Research Applications of 6-Nitrosochrysene (CAS 113202-71-4) for Scientific Procurement


Direct-Acting Mutagen for hprt Gene Mutation Assays in CHO Cell Lines

6-Nitrosochrysene is the compound of choice for performing positive control or dose-response mutagenicity studies in Chinese hamster ovary (CHO-K1 and CHO-UV5) cell lines without the need for an exogenous S9 metabolic activation system. Its high, direct-acting mutagenic potency (127-618 mutants/10^6 cells/nmol/ml) provides a robust and reproducible signal for screening DNA repair proficiency and quantifying mutation frequencies at the hprt locus [1].

Mechanistic Probe for Transcription-Coupled Repair and Adduct Mutagenicity

Due to the unique discordance between its predominant dG adduct formation (80%) and its highly skewed A:T mutational spectrum (76% of mutations), 6-NOC serves as a specialized molecular probe. It is essential for dissecting the mechanisms of transcription-coupled nucleotide excision repair (TC-NER) bias, where dA lesions on the transcribed strand are preferentially repaired, and for studying the inherent mutagenic potency of specific DNA adducts in mammalian cells [2].

Authentic Analytical Standard for Studying Intestinal Nitroreduction of 6-Nitrochrysene

As a minor but distinct metabolite of 6-nitrochrysene generated by human intestinal microflora, pure 6-NOC is a required analytical standard for HPLC, LC-MS, or GC-MS methods aimed at quantifying the reductive metabolism of nitro-PAHs in complex gut microbiome models. Its low formation ratio (0.3% of total metabolites) necessitates a high-purity reference material for accurate peak identification and quantification [3].

Reference Compound for Investigating In Vivo Detoxification of Nitroarene Carcinogens

The significantly reduced tumorigenicity of 6-NOC compared to its parent compound 6-NC in newborn mouse models makes it a valuable reference compound for studies investigating in vivo detoxification pathways, metabolic deactivation, and the structure-activity relationships (SAR) governing nitro-PAH carcinogenicity. Its use helps delineate the steps at which metabolic processing renders a genotoxicant non-carcinogenic in a whole-animal system [4].

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